molecular formula C5H6BrN3 B8014042 (2-Bromo-pyridin-3-yl)-hydrazine

(2-Bromo-pyridin-3-yl)-hydrazine

Cat. No.: B8014042
M. Wt: 188.03 g/mol
InChI Key: SNXVCKHQVGQTKN-UHFFFAOYSA-N
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Description

(2-Bromo-pyridin-3-yl)-hydrazine: is an organic compound with the chemical formula C5H6BrN3 It is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and nitrogen atoms, and one bromine atom attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-pyridin-3-yl)-hydrazine typically involves the substitution of halogens by a hydrazino group or the reduction of the corresponding diazonium salts . One common method includes the preparation of 2-bromo-3-hydroxypyridine, followed by further reactions to introduce the hydrazinyl group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-pyridin-3-yl)-hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Metal Complexation: Transition metals such as palladium, platinum, and copper are used to form coordination complexes.

Major Products: The major products formed from these reactions depend on the specific nucleophile or metal used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while metal complexation would result in a metal-pyridine complex.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • 3-Bromo-2-hydrazinylpyridine
  • 2-Bromo-3-methoxypyridine
  • 2-Bromo-3-hydroxypyridine

Comparison: (2-Bromo-pyridin-3-yl)-hydrazine is unique due to the presence of both a bromine atom and a hydrazinyl group on the pyridine ring

Properties

IUPAC Name

(2-bromopyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXVCKHQVGQTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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